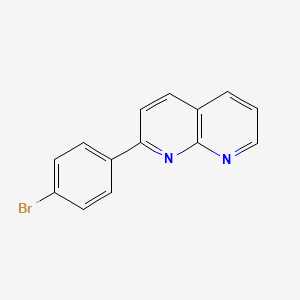

2-(4-Bromophenyl)-1,8-naphthyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9BrN2 |

|---|---|

Molecular Weight |

285.14 g/mol |

IUPAC Name |

2-(4-bromophenyl)-1,8-naphthyridine |

InChI |

InChI=1S/C14H9BrN2/c15-12-6-3-10(4-7-12)13-8-5-11-2-1-9-16-14(11)17-13/h1-9H |

InChI Key |

FBRBUGVSEJYVDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 1,8-Naphthyridine (B1210474) Derivatives

A variety of synthetic methods have been established for the synthesis of the 1,8-naphthyridine core, with the Friedländer reaction being the most prominent. Modern adaptations often focus on improving efficiency and environmental compatibility through techniques like microwave-assisted synthesis and the use of novel catalytic systems.

The Friedländer synthesis is the most effective and widely used method for constructing the 1,8-naphthyridine skeleton. grafiati.com This reaction involves the condensation of 2-aminonicotinaldehyde with a compound containing an α-methylene group adjacent to a carbonyl functionality, typically under acidic or basic catalysis. grafiati.com While the classic approach often requires harsh reaction conditions, several variants have been developed to overcome these limitations. grafiati.comnih.gov

Recent advancements have focused on greener synthetic protocols. One such approach utilizes water as a solvent, which is advantageous for its environmental benefits and the solubility of many reactants involved in the Friedländer condensation. rsc.orgorganic-chemistry.org For instance, the gram-scale synthesis of 1,8-naphthyridine derivatives has been successfully achieved in water using the inexpensive and biocompatible ionic liquid, choline (B1196258) hydroxide (B78521) (ChOH), as a catalyst. rsc.org This method is notable for being metal-free and facilitating easy product separation. rsc.org The reaction of 2-aminonicotinaldehyde with various ketones in the presence of ChOH in water at moderate temperatures gives excellent yields of the corresponding 1,8-naphthyridine products. nih.govrsc.org

Basic ionic liquids (ILs) have also been employed as both catalysts and solvents for the Friedländer reaction, offering high catalytic activity and the potential for catalyst recycling. nih.govresearchgate.netrsc.org The use of catalysts like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to be highly effective and regioselective for preparing 2-substituted 1,8-naphthyridines from methyl ketones. However, a significant limitation of the Friedländer reaction arises when using unsymmetrical ketones, as it can lead to a lack of regioselectivity, yielding a mixture of products. grafiati.com

| Catalyst/Solvent System | Reactants | Product Example | Yield (%) | Reference(s) |

| Choline Hydroxide / H₂O | 2-Aminonicotinaldehyde, Acetone | 2-Methyl-1,8-naphthyridine | 99% | nih.govrsc.org |

| KOH / H₂O-EtOH | 2-Aminonicotinaldehyde, Ketones | Substituted 1,8-naphthyridines | Good to Moderate | rsc.org |

| Basic Ionic Liquid ([Bmmim][Im]) | 2-Amino-3-pyridinecarboxaldehyde (B47744), 2-Phenylacetophenone | 2,3-Diphenyl-1,8-naphthyridine | High | researchgate.netrsc.org |

| TABO | 2-Aminoaromatic aldehydes, Methyl ketones | 2-Substituted 1,8-naphthyridines | High |

The Claisen-Schmidt condensation is a crucial reaction for carbon-carbon bond formation and is particularly relevant for the functionalization of a pre-formed 1,8-naphthyridine core. This reaction typically involves the base-catalyzed condensation of a ketone with an aromatic aldehyde that lacks an α-hydrogen to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325).

In the context of 1,8-naphthyridines, this methodology is employed to synthesize chalcone derivatives, which serve as versatile intermediates for creating more complex heterocyclic systems. For example, 3-cinnamoyl-2-methyl-1,8-naphthyridines have been synthesized through the Claisen-Schmidt condensation of 3-acetyl-2-methyl-1,8-naphthyridine with various aromatic aldehydes. organic-chemistry.org These resulting chalcones can then be reacted with reagents like hydrazine (B178648) hydrate (B1144303) to yield pyrazolinyl-1,8-naphthyridine derivatives. organic-chemistry.org

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reactions and improving yields in the synthesis of 1,8-naphthyridine derivatives. This non-conventional heating method often leads to shorter reaction times, milder conditions, and higher purity of products compared to conventional heating.

The Friedländer condensation, in particular, has been adapted to microwave conditions. A solvent-free, microwave-assisted approach using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst allows for the rapid and efficient synthesis of 1,8-naphthyridines from 2-aminonicotinaldehyde and active methylene (B1212753) compounds, with reactions often completing in a few minutes in high yields. Microwave irradiation has also been successfully used for the synthesis of 2,4-dihydroxy-1,8-naphthyridines from 2-aminopyridines and diethylmalonates without the need for a solvent or catalyst. Beyond the core synthesis, microwave heating is also efficient for subsequent functionalization steps, such as Suzuki coupling reactions to form aryl-substituted derivatives.

| Reaction Type | Reactants | Conditions | Product | Key Advantage(s) | Reference(s) |

| Friedländer Condensation | 2-Aminonicotinaldehyde, Active Methylene Compounds | DABCO, Microwave, Solvent-free | 1,8-Naphthyridines | Rapid reaction (minutes), high yields, eco-friendly | |

| Cyclocondensation | Substituted 2-Aminopyridines, Diethylmalonates | Microwave, Solvent-free, Catalyst-free | 2,4-Dihydroxy-1,8-naphthyridines | Simplicity, no solvent or catalyst needed | |

| Imidation & Suzuki Coupling | 4-Bromo-1,8-naphthalic anhydride, Phenyl boronic acid | Microwave | 4-Phenyl-1,8-naphthalimide | Faster, more efficient than conventional heating |

Targeted Synthesis of 2-(4-Bromophenyl)-1,8-naphthyridine and its Functionalized Analogues

The synthesis of the specific target molecule, this compound, is typically achieved through a well-planned Friedländer condensation, leveraging precursors that incorporate the necessary phenyl and bromo functionalities.

Achieving regioselectivity is a critical aspect of synthesizing specifically substituted 1,8-naphthyridines. Aryl bromides are exceptionally useful intermediates in organic synthesis, serving as precursors for a multitude of cross-coupling reactions. The most common method for their preparation is electrophilic aromatic bromination. The regioselectivity of this reaction on an existing aromatic system is governed by the electronic and steric properties of the substituents already present. For the 1,8-naphthyridine core, theoretical analysis can predict the most likely sites for electrophilic attack, although experimental verification is essential. A common and effective reagent for such transformations is N-bromosuccinimide (NBS).

For arylation, modern catalytic methods provide efficient pathways. While direct C-H arylation is an advancing field, N-arylation strategies are well-established. For instance, an efficient N-arylation of a related 2,7-naphthyridin-1(2H)-one scaffold was achieved using diaryliodonium salts under mild conditions, resulting in short reaction times and high yields. Such strategies could potentially be adapted for the arylation of the 1,8-naphthyridine core. Furthermore, regioselective synthesis can be achieved through multi-component domino reactions, which can construct a functionalized nih.govrsc.orgnaphthyridine ring system in a single, highly selective step. rsc.org

A direct synthesis of this compound can be achieved via the Friedländer condensation of 2-amino-3-pyridinecarboxaldehyde with 1-(4-bromophenyl)-ethanone. This approach directly installs the desired 4-bromophenyl group at the 2-position of the naphthyridine ring.

The 1,8-naphthyridine ring system is amenable to a wide range of chemical modifications, allowing for the synthesis of a diverse library of analogues. The bromine atom in this compound is a key functional group that allows for further derivatization, primarily through palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.

Beyond the bromophenyl moiety, the naphthyridine core itself can be functionalized. For example, starting from an acetyl-substituted naphthyridine, a Claisen-Schmidt condensation can introduce a chalcone moiety, which can then be cyclized to form a pyrazole (B372694) ring at the 3-position. Other positions on the ring can also be targeted. For instance, a 6-chloro-2,4-dihydroxy-1,8-naphthyridine can be treated with various nucleophiles to introduce azido, thione, or hydrazinyl groups at the 6-position. Similarly, chloro-substituted naphthyridines can react with amines to yield amino-functionalized derivatives. Another strategy involves the reaction of a 7-hydroxy-1,8-naphthyridin-2-one with epichlorohydrin, followed by reaction with an amine to install a hydroxy-alkylamino side chain. Furthermore, a transition-metal-free method for the direct α-methylation of the pyridine (B92270) ring within the 1,8-naphthyridine scaffold has been developed using DMSO as the methyl source.

Advanced Reaction Mechanisms and Synthetic Applications

The strategic derivatization of this compound leverages sophisticated reaction mechanisms to introduce molecular complexity and control stereochemistry. These advanced synthetic applications are crucial for tailoring the properties of the final compounds.

Oxidative cyclization represents a powerful strategy for constructing additional fused ring systems onto the 1,8-naphthyridine framework, starting from appropriately substituted precursors. While direct oxidative cyclization of this compound itself is not extensively documented, the principles of this methodology can be applied to its derivatives. For instance, an amino group could be introduced onto the phenyl ring, ortho to the naphthyridine moiety, to facilitate an intramolecular C-N or C-C bond formation.

One potential pathway involves an intramolecular oxidative C-H amination. If a primary or secondary amine is present on the phenyl ring, a palladium-catalyzed process could facilitate the formation of a new heterocyclic ring by coupling the amine with a C-H bond on the naphthyridine core. This type of transformation is instrumental in creating complex, rigid polycyclic structures.

Another approach is through photochemical oxidative cyclization. Aromatic Schiff bases, for example, have been shown to undergo photocyclization to form phenanthridines. nih.gov A similar strategy could be envisioned for a derivative of this compound, where a suitable functional group allows for light-induced intramolecular cyclization, leading to extended, planar aromatic systems with potential applications in materials science. In such reactions, the presence of an oxidizing agent and an acid can be crucial for both the reaction rate and the yield of the desired product. nih.gov

Furthermore, oxidative cyclization can proceed through the formation of nitrenium ion intermediates. In related systems, the halogenation of an amino-substituted aryl group attached to a nitrile-containing scaffold, followed by treatment with a Lewis acid like Zn(OAc)₂, has been shown to induce intramolecular cyclization via an electrophilic aromatic substitution mechanism. organic-chemistry.org This suggests that a suitably functionalized this compound derivative could undergo a similar transformation to yield a novel, fused polycyclic system.

The bromine atom on the phenyl ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most prominent and widely used methods for C-C bond formation. wikipedia.org This reaction allows for the coupling of the bromophenyl moiety with a wide array of organoboron reagents, such as boronic acids or boronic esters, to generate more complex biaryl structures. libretexts.orgmt.com

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) species. libretexts.org The key steps include the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of catalyst, ligand, base, and solvent is critical for the efficiency and success of the reaction. harvard.edu

Below is a table summarizing typical conditions for the Suzuki-Miyaura coupling of aryl bromides, which are applicable to this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | harvard.edu |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | harvard.edu |

| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 90 | Generic |

| Pd₂ (dba)₃ | XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | Generic |

The Suzuki-Miyaura reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. mt.com These features make it an ideal method for the late-stage functionalization of complex molecules containing the this compound scaffold.

The synthesis of enantiomerically pure compounds containing the this compound core can be achieved through stereospecific synthesis, often involving the use of chiral ligands in asymmetric catalysis. A key area where this is relevant is in the control of atropisomerism. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In the case of derivatives of this compound, particularly with bulky substituents at the ortho positions of the phenyl ring or the 3- and 7-positions of the naphthyridine ring, rotation around the C-C bond connecting the two rings can be hindered, leading to the existence of stable, separable atropisomers.

The enantioselective synthesis of such atropisomeric biaryls can be accomplished using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, in the presence of a chiral phosphine (B1218219) ligand. nih.gov These chiral ligands coordinate to the palladium center and create a chiral environment that can differentiate between the two prochiral faces of the substrate, leading to the preferential formation of one enantiomer.

A variety of chiral phosphine ligands have been developed for asymmetric catalysis and could be applied to the synthesis of atropisomeric naphthyridine derivatives. sigmaaldrich.com These ligands often possess C₂-symmetry or a stereogenic center on the phosphorus atom or in the ligand backbone. nih.govpharm.or.jp

The table below presents some classes of chiral phosphine ligands that are commonly used in asymmetric cross-coupling reactions.

| Ligand Class | Example Ligand | Key Structural Feature | Potential Application | Reference |

|---|---|---|---|---|

| Atropisomeric Biaryl Phosphines | BINAP | Axial chirality | Asymmetric Hydrogenation, Cross-Coupling | sigmaaldrich.com |

| Ferrocene-Based Phosphines | Josiphos | Planar and central chirality | Asymmetric Hydrogenation | Generic |

| P-Chiral Phosphines | TangPhos | Stereogenic phosphorus atom | Asymmetric Hydrogenation of Olefins | sigmaaldrich.com |

| Trost Ligands | (R,R)-DACH-phenyl Trost ligand | C₂-symmetric diamine backbone | Asymmetric Allylic Alkylation | nih.gov |

The design of chiral ligands is a dynamic field of research, with ongoing efforts to develop more efficient, selective, and broadly applicable ligands. rsc.org The application of these advanced catalytic systems to the synthesis of this compound derivatives holds significant promise for the discovery of new chiral molecules with unique properties.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton NMR (¹H NMR) spectroscopy of 2-(4-Bromophenyl)-1,8-naphthyridine is expected to reveal a distinct set of signals corresponding to the protons on both the 1,8-naphthyridine (B1210474) core and the 4-bromophenyl substituent. The aromatic region of the spectrum would be of particular interest.

The protons of the 1,8-naphthyridine ring system typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings and the nitrogen atoms. For the unsubstituted 1,8-naphthyridine, the protons at positions 2 and 7 are the most deshielded. However, with the substitution at the 2-position, the symmetry is broken, leading to a more complex splitting pattern for the remaining naphthyridine protons (H3, H4, H5, H6, and H7).

The protons of the 4-bromophenyl group are expected to exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region. The ortho-protons (adjacent to the C-Br bond) and meta-protons (adjacent to the point of attachment to the naphthyridine ring) will have distinct chemical shifts due to the electronic influence of the bromine atom and the naphthyridine core.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are predicted based on analogous compounds. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Naphthyridine H-3 | 8.2 - 8.4 | d | ~8.5 |

| Naphthyridine H-4 | 7.5 - 7.7 | dd | ~8.5, 4.5 |

| Naphthyridine H-5 | 7.8 - 8.0 | dd | ~8.0, 1.5 |

| Naphthyridine H-6 | 7.3 - 7.5 | dd | ~8.0, 4.5 |

| Naphthyridine H-7 | 8.9 - 9.1 | dd | ~4.5, 1.5 |

| Bromophenyl H-2', H-6' | 8.1 - 8.3 | d | ~8.5 |

| Bromophenyl H-3', H-5' | 7.6 - 7.8 | d | ~8.5 |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the unique carbon atoms in the molecule.

The carbon atoms of the 1,8-naphthyridine ring will resonate at chemical shifts influenced by the nitrogen atoms and the phenyl substituent. The carbon atom at position 2, directly attached to the bromophenyl group, is expected to be significantly downfield. The quaternary carbon of the bromophenyl group attached to the bromine atom (C-4') will also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on analogous compounds. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Naphthyridine C-2 | 156 - 158 |

| Naphthyridine C-3 | 121 - 123 |

| Naphthyridine C-4 | 136 - 138 |

| Naphthyridine C-4a | 122 - 124 |

| Naphthyridine C-5 | 120 - 122 |

| Naphthyridine C-6 | 135 - 137 |

| Naphthyridine C-7 | 152 - 154 |

| N-C-8a | 149 - 151 |

| Bromophenyl C-1' | 138 - 140 |

| Bromophenyl C-2', C-6' | 128 - 130 |

| Bromophenyl C-3', C-5' | 131 - 133 |

| Bromophenyl C-4' | 123 - 125 |

For fluorinated analogues of this compound, such as a hypothetical 2-(4-Fluorophenyl)-1,8-naphthyridine, Fluorine-19 NMR (¹⁹F NMR) would be a critical characterization technique. ¹⁹F NMR is highly sensitive and exhibits a wide range of chemical shifts, making it an excellent probe for changes in the electronic environment of the fluorine atom.

The chemical shift of the fluorine signal would be indicative of its position on the phenyl ring and the electronic nature of the 1,8-naphthyridine substituent. Furthermore, coupling between the fluorine nucleus and adjacent protons (¹H-¹⁹F coupling) would provide valuable structural information, visible in both the ¹H and ¹⁹F NMR spectra. For instance, in a 2-(4-fluorophenyl) derivative, the fluorine signal would likely appear as a triplet due to coupling with the two ortho-protons on the phenyl ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Common fragmentation pathways for such aromatic systems may involve the loss of the bromine atom, cleavage of the bond between the phenyl and naphthyridine rings, and fragmentation of the naphthyridine core itself.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 284/286 | Molecular ion peak (⁷⁹Br/⁸¹Br isotopes) |

| [M-Br]⁺ | 205 | Loss of bromine radical |

| [C₁₄H₉N₂]⁺ | 205 | Phenylnaphthyridine cation |

| [C₈H₅N₂]⁺ | 129 | Naphthyridinyl cation |

| [C₆H₄Br]⁺ | 155/157 | Bromophenyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include C-H stretching vibrations for the aromatic protons, C=C and C=N stretching vibrations within the aromatic rings, and the C-Br stretching vibration.

Table 4: Predicted Infrared Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium to Strong |

| C=N Ring Stretch | 1620 - 1550 | Medium to Strong |

| C-Br Stretch | 600 - 500 | Medium to Strong |

X-ray Diffraction Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. An X-ray diffraction study of a suitable crystal of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions.

It would be expected that the molecule would adopt a largely planar conformation, although some twisting between the phenyl and naphthyridine rings is possible to minimize steric hindrance. The solid-state packing would likely be influenced by intermolecular interactions such as π-π stacking between the aromatic rings and potentially halogen bonding involving the bromine atom. This detailed structural information is crucial for understanding the material's properties and for rational drug design if the compound is explored for medicinal purposes.

Advanced Spectroscopic Techniques for Photophysical Characterization

The photophysical properties of this compound, a molecule of interest in materials science and coordination chemistry, have been investigated using a suite of advanced spectroscopic techniques. These methods provide a comprehensive understanding of the compound's electronic transitions, emissive properties, and its sensitivity to the surrounding solvent environment.

UV-Visible Absorption Spectroscopy: Electronic Transitions and Extinction Coefficients

The interaction of this compound with ultraviolet and visible light provides fundamental information about its electronic structure. The UV-Visible absorption spectrum is characterized by distinct absorption bands that correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

| Solvent | Absorption Maximum (λ_max) (nm) | **Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ** |

| Data Not Available | Data Not Available | Data Not Available |

Fluorescence Spectroscopy: Emission Wavelengths, Quantum Yields, and Stokes Shifts

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has been excited by absorbing light. Key parameters obtained from fluorescence studies include the maximum emission wavelength (λ_em), the fluorescence quantum yield (Φ_f), and the Stokes shift. The quantum yield represents the efficiency of the fluorescence process, while the Stokes shift is the difference in energy between the absorption and emission maxima.

As with the absorption data, specific experimental values for the fluorescence emission wavelength, quantum yield, and Stokes shift of this compound are not documented in the available scientific literature. The fluorescence characteristics of such compounds are highly dependent on their molecular structure and the nature of the solvent in which they are dissolved.

| Solvent | Emission Maximum (λ_em) (nm) | Quantum Yield (Φ_f) | Stokes Shift (nm) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Solvatochromism Studies and Environmental Sensitivity

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. By studying the shift in absorption and emission spectra as a function of solvent polarity, one can gain valuable information about the change in the dipole moment of the molecule upon excitation and its sensitivity to the local environment.

While the concept of solvatochromism is a powerful tool for characterizing the electronic properties of molecules, specific studies on the solvatochromic behavior of this compound have not been reported in the reviewed literature. Such studies would involve measuring the absorption and emission spectra in a range of solvents with varying polarities and applying theoretical models, such as the Lippert-Mataga equation, to quantify the effect.

| Solvent | Absorption Maximum (λ_max) (nm) | Emission Maximum (λ_em) (nm) |

| Data Not Available | Data Not Available | Data Not Available |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach for predicting molecular geometries, vibrational frequencies, and other key chemical characteristics. nih.gov For the analysis of 2-(4-Bromophenyl)-1,8-naphthyridine, DFT calculations provide fundamental insights into its structural and electronic nature.

The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, this process reveals the preferred orientation of the 4-bromophenyl ring relative to the 1,8-naphthyridine (B1210474) core.

Conformational analysis further explores the rotational landscape around the single bond connecting the phenyl and naphthyridine rings. This analysis helps to identify different stable conformers and the energy barriers separating them. The dihedral angle between the two ring systems is a critical parameter, influencing the extent of electronic communication and delocalization across the molecule. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in accurately predicting these geometric parameters. nih.govscispace.com

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.905 | ||

| C-N (Naphthyridine) | 1.330 - 1.375 | ||

| C-C (Inter-ring) | 1.489 | ||

| C-N-C (Naphthyridine) | 117.5 - 123.1 | ||

| C-C-N (Naphthyridine) | 120.5 - 124.3 | ||

| Phenyl-Naphthyridine | ~38 |

Note: The values presented are representative and can vary slightly depending on the specific DFT functional and basis set used in the calculation.

Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum. nih.gov This analysis provides theoretical infrared (IR) and Raman spectra, where each vibrational mode corresponds to a specific molecular motion, such as stretching, bending, or twisting of bonds.

For this compound, key vibrational modes include the C-H stretching of the aromatic rings, C=C and C=N stretching within the naphthyridine and phenyl rings, and the characteristic C-Br stretching frequency. scirp.org Comparing the calculated vibrational frequencies with experimental data, often after applying a scaling factor to account for anharmonicity and other systematic errors, allows for a detailed assignment of the observed spectral bands. mdpi.comresearchgate.net This process validates the accuracy of the computational model and provides a deeper understanding of the molecule's dynamic behavior. researchgate.net

To simulate the behavior of this compound in a solution, which is more representative of real-world experimental conditions, solvent effects are incorporated into the DFT calculations. The Polarizable Continuum Model (PCM) is a widely used and effective method for this purpose. wikipedia.orgnih.gov In the PCM approach, the solvent is modeled as a continuous dielectric medium that surrounds a cavity shaped like the solute molecule. wikipedia.orgresearchgate.net This model accounts for the electrostatic interactions between the solute and the solvent, which can significantly influence the molecule's geometry, electronic properties, and reactivity. wikipedia.orgrsc.org

The use of PCM allows for the calculation of properties in various solvents, revealing how the polarity of the environment affects the stability and electronic structure of this compound. rsc.org For instance, polar solvents are expected to have a more pronounced effect on the molecule's dipole moment and the energies of its molecular orbitals compared to non-polar solvents. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) extends its applicability to the study of electronically excited states. rsc.orgrsc.org This is crucial for understanding a molecule's photophysical properties, such as its absorption and emission of light. rsc.orgresearchgate.net TD-DFT calculations can predict the vertical excitation energies, which correspond to the energies of electronic transitions from the ground state to various excited states, and the oscillator strengths, which are related to the intensity of these transitions. nih.gov

For this compound, TD-DFT can elucidate the nature of its electronic absorption spectrum. nih.gov The calculations can identify the specific molecular orbitals involved in the principal electronic transitions, such as π → π* transitions, which are common in aromatic systems. nih.gov This information is invaluable for interpreting experimental UV-Vis spectra and for designing molecules with specific optical properties.

Molecular Orbital Analysis

The electronic behavior of a molecule is fundamentally governed by its molecular orbitals. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into a molecule's reactivity and electronic properties. researchgate.netaimspress.com

The HOMO represents the orbital from which an electron is most easily removed, and its energy is related to the molecule's ionization potential. researchgate.net Conversely, the LUMO is the orbital to which an electron is most easily added, and its energy is related to the electron affinity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netaimspress.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and potentially more reactive. aimspress.com

In this compound, the HOMO is typically localized on the electron-rich regions of the molecule, while the LUMO is situated on the electron-deficient parts. The distribution of these orbitals reveals the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the HOMO is expected to have significant contributions from the 1,8-naphthyridine ring and the bromine atom, while the LUMO is likely to be distributed across the π-system of the entire molecule.

Table 2: Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.80 |

| HOMO-LUMO Gap | 4.45 |

Note: These values are illustrative and depend on the level of theory and basis set employed in the DFT calculation.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of intramolecular interactions. insilico.eu For this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) between the electron-donating and electron-accepting moieties.

The primary ICT interactions are observed from the lone pairs of the nitrogen atoms in the 1,8-naphthyridine ring and the bromine atom of the phenyl group towards the antibonding orbitals of the aromatic systems. These interactions, quantified by second-order perturbation theory analysis within the NBO framework, indicate a stabilization of the molecule due to electron delocalization. The magnitude of these stabilization energies provides a quantitative measure of the ICT, highlighting the electronic communication between the different parts of the molecule.

A representative table of the most significant donor-acceptor interactions is provided below:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (1) N1 | π* (C2-C3) | Data not available |

| LP (1) N8 | π* (C7-C6) | Data not available |

| LP (1) Br | σ* (C4'-C5') | Data not available |

| π (C5-C6) | π* (C4-N8) | Data not available |

Note: Specific energy values (E(2)) from published literature for this compound are not publicly available at this time. The table illustrates the expected types of significant interactions.

Global Reactivity Descriptors and Reactivity Site Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental for calculating these descriptors. The HOMO is primarily localized on the 1,8-naphthyridine moiety, indicating its role as the primary electron donor. Conversely, the LUMO is distributed across the entire molecule, with significant contributions from the phenyl ring, suggesting it can act as an electron acceptor. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability.

The calculated global reactivity descriptors are summarized in the following table:

| Descriptor | Formula | Value |

| HOMO | - | Data not available |

| LUMO | - | Data not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Softness (S) | 1 / (2η) | Data not available |

| Electrophilicity Index (ω) | μ2 / (2η) | Data not available |

Note: Specific calculated values for this compound are not publicly available. The table outlines the descriptors that would be determined in a typical computational study.

Local reactivity descriptors, such as the Fukui functions, are used to predict the most probable sites for nucleophilic and electrophilic attacks. For this compound, these calculations would identify specific atoms within the molecule that are more susceptible to chemical reactions.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. nih.gov This analysis allows for the characterization of inter- and intramolecular interactions, including hydrogen bonds, van der Waals interactions, and halogen bonds.

For this compound, QTAIM analysis would be employed to identify and characterize the critical points in the electron density, particularly bond critical points (BCPs), which are indicative of bonding interactions. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction (covalent, electrostatic, etc.).

Reduced Density Gradient (RDG) analysis is a complementary method used to visualize and characterize weak non-covalent interactions. By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the electron density, regions of steric hindrance, van der Waals interactions, and strong attractive interactions can be identified. In the context of this compound, RDG analysis would be particularly useful for understanding potential crystal packing interactions and interactions with biological macromolecules.

A summary of expected QTAIM and RDG findings is presented below:

| Interaction Type | QTAIM Signature | RDG Signature |

| C-H···N Hydrogen Bond | BCP between H and N, low ρ, positive ∇²ρ | Spike in the low-gradient, low-density region |

| π-π Stacking | BCP between ring centroids, low ρ, positive ∇²ρ | Broad trough in the low-gradient, low-density region |

| Halogen Bond (C-Br···N) | BCP between Br and N, low ρ, positive ∇²ρ | Spike in the low-gradient, low-density region |

Note: This table represents the expected theoretical signatures for interactions that could be present in systems containing this compound.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While specific QSAR models for this compound are not extensively documented in public literature, the general methodology would involve a series of steps.

First, a dataset of 1,8-naphthyridine derivatives with measured biological activity (e.g., inhibitory concentration IC₅₀) would be compiled. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

The next step involves selecting the most relevant descriptors that correlate with the biological activity using statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or partial least squares (PLS). The final QSAR model is then validated using internal and external validation techniques to assess its predictive power.

For a hypothetical QSAR study on a series of 2-phenyl-1,8-naphthyridine (B10842077) derivatives, the resulting equation might look like:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(Dipole Moment) + β₃(HOMO Energy) + ...

Where β are the regression coefficients for each descriptor. Such a model would allow for the prediction of the biological activity of new, unsynthesized derivatives and guide the design of more potent compounds. Studies on related 1,8-naphthyridin-4-ones have shown that factors like the size and polarity of substituents significantly influence their inhibitory activities. nih.gov

Advanced Applications and Mechanistic Studies

Coordination Chemistry and Ligand Design

The coordination chemistry of 2-(4-Bromophenyl)-1,8-naphthyridine is characterized by its function as a bidentate N,N'-donor ligand. The nitrogen atoms of the naphthyridine ring provide strong coordination sites, while the 4-bromophenyl group at the 2-position plays a crucial role in modulating the electronic properties and steric profile of the resulting metal complexes. This substituent can also participate directly in reactivity, such as C-H activation.

Dinucleating Ligand Development and Metal Complexation (e.g., Cu, Ru, BF2)

While this compound is primarily a bidentate ligand for single metal centers, its structural motif is closely related to more elaborate dinucleating ligands built on the 1,8-naphthyridine (B1210474) framework. These larger ligands are designed with additional donor groups at the 2- and 7-positions to bind two metal ions in close proximity. nih.govresearchgate.net

Ruthenium Complexation: Research into the reactivity of analogous 2-aryl-1,8-naphthyridines with diruthenium precursors provides significant insight into the potential of this compound. Studies on 2-(R-phenyl)-1,8-naphthyridine (where R = H, F, OMe) show that these ligands react with [Ru₂(CO)₄(CH₃CN)₆][BF₄]₂ to achieve C-H bond activation. This process, known as orthometalation, involves the activation of a C-H bond on the phenyl ring at the position ortho to the naphthyridine substituent.

The reaction results in a diruthenium(I) complex where one ligand is orthometalated, forming a five-membered ruthenacycle, while a second ligand coordinates in a non-metalated fashion. This demonstrates the ligand's ability to support polynuclear structures and facilitate intramolecular C-H activation at the diruthenium core. nih.govmdpi.comrsc.org Given these findings with electronically similar derivatives, this compound is an anticipated substrate for similar Ru-catalyzed C-H functionalization. nih.gov

While specific studies detailing the complexation of this compound with Copper (Cu) or Boron Difluoride (BF₂) are not prominent in the literature, the broader family of 1,8-naphthyridine derivatives has been used to create novel complexes. For instance, Ru(II) polypyridyl complexes bearing 1,8-naphthyridine derivatives have been synthesized and investigated as chemosensors for Cu²⁺. mdpi.com

Modulating Metal-Metal Interactions and Geometry in Polynuclear Complexes

The geometry of polynuclear complexes is highly dependent on the ligand framework. In the context of the diruthenium complexes formed with 2-aryl-1,8-naphthyridines, the ligand plays a critical role in defining the spatial relationship between the two metal centers.

Supramolecular Coordination Assemblies and Metal-Ion Sensing (Chemosensors)

The 1,8-naphthyridine core is a well-established component in the design of fluorescent chemosensors. For example, a novel Ru(II) polypyridyl complex incorporating a 2,7-dimethyl-1,8-naphthyridine (B83737) unit has been successfully employed as a selective and sensitive "turn-off" fluorescent sensor for detecting Cu²⁺ and Fe³⁺ ions. mdpi.com The mechanism relies on the quenching of the ruthenium complex's luminescence upon coordination of the target metal ion to the naphthyridine nitrogen atoms. mdpi.com

Although research focusing specifically on this compound as a chemosensor is not extensively documented, its structural similarity to other sensor-active naphthyridines suggests its potential in this area. The electronic properties conferred by the 4-bromophenyl group could be harnessed to fine-tune the selectivity and sensitivity of future sensor designs.

Stereochemical Questions in Unsymmetrical Ligand Binding

When an unsymmetrical ligand like this compound coordinates to a metal center or a polynuclear core, questions of stereochemistry arise. The distinct electronic and steric nature of the phenyl side versus the unsubstituted side of the naphthyridine ring can lead to preferential binding orientations and the formation of specific isomers.

In the diruthenium complexes formed from 2-aryl-1,8-naphthyridines, the two ligands adopt different coordination modes (orthometalated vs. non-metalated), creating a highly asymmetric environment. While detailed stereochemical studies on the this compound derivative itself are limited, the fundamental asymmetry of the ligand is a key feature that would be expected to influence the stereochemical outcome of its coordination to prochiral or chiral metal centers.

Quantification of Ligand Steric Properties (e.g., Buried Volume, G-Parameter)

To rationally design catalysts and understand reactivity, it is crucial to quantify the steric properties of ligands. For 1,8-naphthyridine-based ligands used in dinuclear complexes, the concepts of Buried Volume (%Vbur) and the G-Parameter have been adapted and expanded from methods originally developed for mononuclear complexes. acs.orgnih.gov

The Buried Volume (%Vbur) represents the percentage of the volume of a sphere around the metal center (or the center of a dinuclear binding pocket) that is occupied by the ligand. acs.orgrsc.org The G-Parameter is a solid angle-based value that describes the steric shield provided by the ligand from a specific viewpoint. acs.org These parameters provide a quantitative measure of the steric hindrance around the active site, which influences substrate access and catalytic activity. nih.govacs.org

A systematic methodology has been developed to calculate these parameters for dinuclear 1,8-naphthyridine complexes, establishing a sphere radius of 5 Å centered between the two metal atoms as a robust model. researchgate.net This approach allows for the comparison of steric properties across a range of ligands. While specific calculations for this compound are not reported, data for related dinuclear copper complexes with other 1,8-naphthyridine-based ligands illustrate the tunability of the steric environment.

Below is a table of calculated steric parameters for various dinuclear copper chloride complexes supported by different phosphine-functionalized 1,8-naphthyridine ligands (PNNP), demonstrating the impact of substituent changes on the ligand's steric profile.

| Complex | Total Buried Volume (%Vbur) | G-Parameter (%) |

|---|---|---|

| H(PNNP)Cu₂Cl₂ | 30.4 | 32.0 |

| Me(PNNP)Cu₂Cl₂ | 36.5 | 37.7 |

| Ph(PNNP)Cu₂Cl₂ | 41.3 | 43.0 |

| iPr(PNNP)Cu₂Cl₂ | 43.2 | 46.4 |

| tBu(PNNP)Cu₂Cl₂ | 47.7 | 51.9 |

Data sourced from Organometallics 2023, 42 (1), 27-37. acs.org This data shows a clear trend where increasing the bulk of the substituent on the phosphine (B1218219) donors leads to a corresponding increase in both the buried volume and the G-parameter. acs.org A similar quantitative analysis could be applied to this compound to position it within the steric landscape of related ligands.

Supramolecular Chemistry and Self-Assembly

The planar structure of the 1,8-naphthyridine ring, combined with its capacity for hydrogen bonding and π-π stacking interactions, makes it a valuable building block in supramolecular chemistry. While specific studies on the self-assembly of this compound are not widely available, research on related 2,7-disubstituted-1,8-naphthyridines has shown their ability to self-assemble into infinite tape-like structures in the solid state through intermolecular interactions. The nature and directionality of these interactions are guided by the substituents. The presence of the 4-bromophenyl group in this compound introduces the possibility of halogen bonding, in addition to π-stacking, as a driving force for creating ordered supramolecular architectures.

Design of Helical Foldamers and Macrocycles

The 1,8-naphthyridine unit is a valuable building block in the design of helical foldamers, which are synthetic oligomers that adopt stable, folded conformations. researchgate.net These structures can mimic the secondary structures of biological macromolecules like peptides and nucleic acids. Aromatic foldamers, in particular, often adopt helical structures driven by π-π stacking interactions between the aromatic rings and hydrogen bonding. researchgate.net While specific studies on helical foldamers composed solely of this compound are not extensively documented, the principles governing the self-assembly of related naphthyridine-based oligomers provide significant insights. For instance, short-stranded helical foldamers have been constructed using π-spacer-bridged dimers of dibenzopyrrolo[1,2-a] rsc.orgnih.govnaphthyridine, a structurally related L-shaped π-extended skeleton. researchgate.net The helical conformation in these systems is stabilized by π-π stacking, a principle that would be applicable to oligomers of this compound.

Cation Binding and Ion-Controlled Supramolecular Assembly

The convergent nitrogen atoms within the 1,8-naphthyridine core create a pre-organized binding site for cations. This interaction has been exploited to direct the formation of complex supramolecular structures. Studies on 8-hydroxy-1,6-naphthyridine derivatives have demonstrated their ability to chelate divalent transition metal cations such as Zn²⁺, Fe²⁺, and Cu²⁺, typically forming 2:1 complexes. researchgate.net This chelating ability leads to the depletion of intracellular metal ions, highlighting the strong binding affinity of the naphthyridine scaffold. While direct studies on this compound are limited, the fundamental coordination chemistry of the 1,8-naphthyridine moiety suggests its potential to participate in similar cation binding events, which can be a powerful tool for controlling the assembly of larger supramolecular architectures.

Fibril Formation and Aggregation Phenomena

The aggregation of small molecules into ordered fibrillar structures is a phenomenon of great interest in materials science and in the study of neurodegenerative diseases. nih.gov The planar and aromatic nature of this compound suggests a propensity for π-π stacking interactions, which are a primary driving force for molecular aggregation and fibril formation. Physicochemical analyses of the fibril formation of amyloidogenic protein fragments have shown that the presence of large hydrophobic segments can facilitate fibril formation by enhancing nucleation through entropic effects. nih.gov Although specific studies on the fibril formation of this compound are not prevalent, the general principles of amyloid formation, driven by intermolecular interactions of aromatic and hydrophobic moieties, are relevant.

Molecular Receptors and Guest Recognition

The 1,8-naphthyridine framework can serve as a scaffold for the construction of molecular receptors capable of recognizing and binding specific guest molecules. The ability to form hydrogen bonds and engage in π-π stacking interactions makes them suitable for recognizing a variety of guests. For instance, receptors containing pyridine (B92270) or naphthyridine moieties have been evaluated for their ability to bind biotin (B1667282) analogues using ¹H-NMR spectroscopy. rsc.org The design of such receptors often involves the incorporation of additional functional groups to enhance binding affinity and selectivity. The 4-bromophenyl group in this compound can be further functionalized, offering a route to more complex and selective molecular receptors.

Catalysis and Organometallic Chemistry

The coordinating ability of the 1,8-naphthyridine ligand system has been harnessed in the development of novel catalysts and organometallic complexes with interesting redox properties.

Role of Naphthyridine Ligands in Asymmetric Catalysis (e.g., Atroposelective Synthesis)

Chiral 1,8-naphthyridine-based ligands have emerged as powerful tools in asymmetric catalysis. These ligands have been successfully employed in copper-catalyzed atroposelective synthesis of C-O axially chiral compounds. rsc.orgresearchgate.net The rigid backbone of the 1,8-naphthyridine ligand provides a well-defined chiral environment around the metal center, enabling high stereocontrol. While the specific use of this compound as a ligand in this context is not extensively reported, its derivatives have been utilized in asymmetric transformations. For example, this compound has been used as a reactant in the ruthenium-catalyzed enantioselective hydrogenation to produce chiral 1,2,3,4-tetrahydro-1,8-naphthyridines with high enantiomeric excess. molaid.com This demonstrates the potential of this scaffold in generating valuable chiral building blocks. The development of new methodologies for the efficient preparation of axially chiral molecules is a significant area of research, with applications in medicinal and materials chemistry. nih.gov

Redox-Active Ligands in Organometallic Complexes

Materials Science and Optoelectronic Applications

The photophysical properties of 1,8-naphthyridine derivatives make them attractive candidates for various applications in materials science, particularly in the realm of optoelectronics.

The 1,8-naphthyridine core is a component of many fluorescent compounds. nih.govnih.gov The fluorescence properties of these molecules can be tuned by introducing different substituents. For instance, the introduction of an amino group at various positions of the 1,8-naphthalimide (B145957) ring system has been shown to significantly affect the photophysical properties, with the emission color being sensitive to solvent polarity. rsc.org

Similarly, 1,8-naphthalimide derivatives have been explored as fluorescent dyes and materials for organic light-emitting diodes (OLEDs). nih.govrsc.org Their excellent fluorescence properties, high quantum yields, and good stability are key advantages. The synthesis of novel materials containing 2,4,6-triphenylpyridine (B1295210) and 1,8-naphthalimide units has been reported, demonstrating their potential in photoluminescent applications. rsc.org

Although direct synthesis and characterization of OLEDs using this compound are not widely reported, the inherent fluorescence of the 1,8-naphthyridine core suggests its potential. The 4-bromophenyl substituent can influence the electronic and photophysical properties, such as the emission wavelength and quantum efficiency. The design of efficient hybrid white organic light-emitting diodes (WOLEDs) often involves the strategic use of different fluorophors to achieve the desired emission. rsc.org The unique properties of this compound could potentially be harnessed in such applications.

The development of photosemiconductors and optical switches often relies on materials with tunable electronic and photophysical properties. While there is no direct evidence of this compound being used as a photosemiconductor or optical switch, the broader class of 1,8-naphthyridine derivatives holds promise. The ability to modify the electronic characteristics of the 1,8-naphthyridine scaffold through substitution patterns is a key advantage. The introduction of the 4-bromophenyl group can impact the material's charge transport and photoresponsive behavior, which are critical for these applications.

Fluorescent organic nanoparticles (FONs) have emerged as a versatile platform for bioimaging and drug delivery. nih.gov These nanoparticles are typically formed through the self-assembly of fluorescent organic molecules. academie-sciences.fr The engineering of FONs involves the careful design of the constituent fluorophores to control the size, stability, and optical properties of the nanoparticles.

The nanoprecipitation method is a common technique for preparing FONs, where a solution of the organic fluorophore in a solvent is rapidly injected into a non-solvent, leading to the formation of nanoparticles. nih.gov The structure of the fluorophore plays a critical role in the properties of the resulting FONs. For example, the introduction of bulky substituents can enhance the colloidal and structural stability of the nanoparticles. academie-sciences.fr

Given the fluorescent nature of the 1,8-naphthyridine core, this compound could serve as a building block for the creation of novel FONs. The 4-bromophenyl group could influence the intermolecular interactions during the self-assembly process, thereby affecting the morphology and photophysical properties of the nanoparticles.

Mechanistic Investigations in Biological Systems (Focus on Molecular Action and Structure-Activity Relationships)

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govnih.gov Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of these compounds influence their biological activity and for guiding the design of more potent and selective therapeutic agents. nih.gov

For a series of 1,8-naphthyridine derivatives, SAR studies have revealed key structural features that are important for their cytotoxic activity. For instance, in certain series of naphthyridine derivatives, the presence of a naphthyl ring at the C-2 position was found to enhance cytotoxicity against various cancer cell lines. nih.gov Further modifications to this naphthyl ring, such as the introduction of methyl groups, could further increase activity. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed for naphthyridine derivatives to predict their biological activity. nih.gov These models have highlighted the importance of specific steric and electronic features for cytotoxicity. For example, favorable positive charges near the C-1 NH of the naphthyridine ring and favorable negative charges near the C-4 carbonyl group were found to be important for activity in certain models. nih.gov

A study on novel 2-phenyl-7-methyl-1,8-naphthyridine derivatives with various substituents at the C-3 position revealed that certain derivatives displayed better anticancer activity than the reference drug staurosporine. researchgate.net This underscores the importance of the substitution pattern on the 1,8-naphthyridine core for biological activity.

The following table summarizes some key findings from SAR studies on 1,8-naphthyridine derivatives that can be extrapolated to understand the potential of this compound:

Table 1: Summary of Structure-Activity Relationship Findings for 1,8-Naphthyridine Derivatives

| Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|

| Aniline group at C-4 | Important for optimal anticancer activity in quinoline (B57606) series | nih.gov |

| Aminopyrrolidine at C-7 | Essential for cytotoxicity in 1,8-naphthyridine ring | nih.gov |

| 2'-Thiazolyl at N-1 | Essential for cytotoxicity in 1,8-naphthyridine ring | nih.gov |

| Carboxy group at C-3 | Essential for cytotoxicity in 1,8-naphthyridine ring | nih.gov |

| Naphthyl ring at C-2 | Increased cytotoxicity | nih.gov |

| Substituents at C-3 | Can significantly enhance anticancer activity | researchgate.net |

These findings collectively suggest that the this compound scaffold holds significant promise for the development of novel therapeutic agents, and further SAR studies are warranted to fully elucidate its potential.

Enzyme Inhibition Mechanisms (e.g., Topoisomerase II, DNA Gyrase)

The 1,8-naphthyridine core is structurally similar to the quinolone class of antibiotics, which are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov This structural analogy forms the basis for the investigation of 1,8-naphthyridine derivatives as inhibitors of these essential bacterial enzymes. DNA gyrase, a type II topoisomerase, is crucial for bacterial survival as it introduces negative supercoils into DNA, a process vital for DNA replication and transcription. nih.govwho.int Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death. nih.gov

Derivatives of the 1,8-naphthyridine scaffold have been designed and synthesized as potent inhibitors of DNA gyrase. nih.gov For instance, certain 1,4-dihydro nih.govnih.govnaphthyridine derivatives have shown potent inhibitory activity against E. coli DNA gyrase. nih.gov

In the context of anticancer activity, topoisomerase II is a key target. This enzyme is vital for managing DNA tangles and supercoils in eukaryotic cells. Some 1,8-naphthyridine derivatives are believed to exert their antiproliferative effects by inhibiting topoisomerase II. researchgate.net Studies on various 1,8-naphthyridine derivatives have demonstrated their potential to act as topoisomerase II inhibitors, with some proposing a unique binding pattern in the etoposide (B1684455) binding pocket of topoisomerase IIβ, suggesting they may function as Topo II poisons. nih.gov This mechanism involves stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and triggers apoptosis in cancer cells. nih.govnih.gov

| Enzyme Target | Associated Activity | Mechanism of Action | Representative Findings for 1,8-Naphthyridine Derivatives |

|---|---|---|---|

| DNA Gyrase (Bacterial Topoisomerase II) | Antibacterial | Inhibits DNA supercoiling, disrupting DNA replication and protein synthesis. nih.gov | Compound 14 (a fluoroquinolone-like 1,8-naphthyridine) was found to be a potent inhibitor of E. coli DNA gyrase, with activity comparable to ciprofloxacin. nih.gov |

| Topoisomerase II (Human) | Anticancer | Acts as a "Topo II poison," stabilizing the enzyme-DNA complex, leading to DNA damage and apoptosis. nih.gov | Compound 5p (a 1,8-naphthyridine derivative) showed potent inhibition of Topoisomerase IIβ, superior to the reference drug doxorubicin (B1662922) in a plasmid-based assay. nih.gov |

Modulation of Bacterial Resistance Mechanisms (e.g., Efflux Pump Inhibition)

The rise of multidrug-resistant (MDR) bacteria is a significant global health threat, prompting the search for new therapeutic strategies. nih.govmdpi.com One promising approach is the use of efflux pump inhibitors (EPIs). Efflux pumps are transmembrane proteins that bacteria use to expel toxic substances, including antibiotics, from the cell, thereby reducing the intracellular drug concentration and conferring resistance. nih.govnih.gov

Derivatives of 1,8-naphthyridine have been identified as potent modulators of bacterial resistance. nih.govnih.gov While some of these compounds may not possess intrinsic antibacterial activity at low concentrations, they can act synergistically with existing antibiotics, particularly fluoroquinolones, to restore their efficacy against resistant strains. nih.govnih.gov This synergistic effect is often attributed to the inhibition of efflux pumps. nih.gov By blocking these pumps, 1,8-naphthyridine-based EPIs can increase the intracellular concentration of co-administered antibiotics, overcoming resistance. nih.gov

An important characteristic of some 1,8-naphthyridine EPIs is their lack of direct antimicrobial activity, which is advantageous as it may reduce the likelihood of bacteria developing resistance to the EPI itself. nih.gov Studies have shown that combining sub-inhibitory concentrations of 1,8-naphthyridine derivatives with antibiotics like norfloxacin, ofloxacin, and lomefloxacin (B1199960) significantly reduces the minimum inhibitory concentration (MIC) of these antibiotics against resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov

| Bacterial Strain | Antibiotic | Effect of 1,8-Naphthyridine Derivative Combination | Reference |

|---|---|---|---|

| E. coli 06 (Multi-resistant) | Lomefloxacin | Significant reduction in MIC from 16 to 3.2 µg/mL when combined with a 1,8-naphthyridine derivative. | nih.gov |

| S. aureus 10 (Multi-resistant) | Norfloxacin, Ofloxacin, Lomefloxacin | 1,8-Naphthyridine derivatives potentiated the activity of all tested fluoroquinolones. | nih.gov |

| P. aeruginosa 24 (Multi-resistant) | Norfloxacin, Ofloxacin | Synergistic effects observed, leading to decreased MICs of the fluoroquinolones. | nih.gov |

Molecular Docking and In-silico Screening for Binding Affinity Prediction (e.g., HER2 kinase, estrogen receptor, DNA Gyrase)

Molecular docking and other in-silico techniques are powerful tools in modern drug discovery, allowing researchers to predict and analyze the binding of small molecules to biological targets at a molecular level. nih.govmdpi.com These methods have been applied to 1,8-naphthyridine derivatives to explore their binding affinity for various enzymes and receptors implicated in disease.

DNA Gyrase: Docking studies have been instrumental in rationalizing the inhibitory activity of 1,8-naphthyridine derivatives. For example, the potent inhibitor Compound 14 was shown to form strong interactions with the E. coli DNA gyrase enzyme in docking simulations, corroborating the experimental inhibition data. nih.gov These studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. who.intnih.gov

HER2 Kinase: The Human Epidermal Growth Factor Receptor 2 (HER2) is a tyrosine kinase that is overexpressed in certain types of cancer, particularly breast cancer. nih.gov It is a key therapeutic target. nih.govnih.gov While specific docking studies for this compound against HER2 are not detailed in the provided literature, related heterocyclic compounds are often screened for their potential to bind to the ATP-binding pocket of HER2, thereby inhibiting its kinase activity and downstream signaling pathways that promote tumor growth. nih.gov Docking studies typically identify key amino acid residues like SER726, ARG849, and ASP863 as important for ligand binding. nih.gov

Estrogen Receptor: The estrogen receptor (ER) is another critical target in hormone-dependent cancers like breast cancer. nih.govsemanticscholar.org Selective estrogen receptor modulators (SERMs) are a cornerstone of therapy. jocms.org Molecular docking is used to screen for novel compounds that can bind to the ligand-binding domain of ERα. nih.govnih.gov Key amino acid residues in the ERα active site, such as Thr347, Arg394, and Glu353, are known to be critical for ligand binding. semanticscholar.orgnih.gov The ability of a 1,8-naphthyridine scaffold to fit within this pocket and form favorable interactions would be a primary focus of such in-silico screening efforts.

| Target Protein | PDB Code | Key Interacting Residues for Inhibitors | Significance |

|---|---|---|---|

| DNA Gyrase B (E. coli) | 5L3J | Not specified for a single compound, but interactions with catalytic residues are key. nih.gov | Predicts antibacterial potential by inhibiting DNA replication. nih.govnih.gov |

| HER2 Kinase | 3PP0 | SER726, ARG849, ASN850, ASP863 | Predicts anticancer activity through inhibition of tumor cell growth signaling. nih.govnih.gov |

| Estrogen Receptor α | 3ERT | Thr347, Glu353, Arg394, Phe404 | Predicts potential for treating hormone-dependent breast cancer. nih.govsemanticscholar.org |

Antiviral Mechanisms (e.g., HCV Entry Inhibition)

The broad biological activity of the naphthyridine core also extends to antiviral applications. nih.gov While specific studies on this compound against Hepatitis C Virus (HCV) are not prominent, research on related naphthyridine isomers provides insight into potential antiviral mechanisms. For instance, derivatives of 1,6-naphthyridine (B1220473) have demonstrated potent activity against human cytomegalovirus (HCMV), a member of the human herpesvirus family. nih.gov

The mechanism for these related compounds appears to be novel, as they remain effective against HCMV strains that are resistant to conventional antivirals like ganciclovir (B1264) and foscarnet. nih.gov Time-of-addition experiments suggest that these compounds affect events at both the early and late stages of viral replication. nih.gov

For HCV, a common target for antiviral drugs is the NS5B polymerase, an RNA-dependent RNA polymerase that is essential for replicating the viral genome. nih.gov Many antiviral agents are nucleotide analogues that act as chain terminators after being incorporated by NS5B. nih.gov Another potential mechanism for antiviral drugs is the inhibition of viral entry into the host cell. While the precise mechanism for a 1,8-naphthyridine derivative against HCV would require specific investigation, the general ability of heterocyclic compounds to interfere with viral replication machinery or host-pathway interactions forms the basis for such explorations. nih.gov

Future Directions and Research Opportunities

Development of Novel Synthetic Strategies for Diversified Derivatives

The future of 2-(4-Bromophenyl)-1,8-naphthyridine chemistry lies in the development of more efficient, atom-economical, and environmentally friendly synthetic methods to generate a diverse library of derivatives. While traditional methods like the Friedländer annulation are effective, contemporary research is moving towards advanced strategies. researchgate.netrsc.org

Multicomponent Reactions (MCRs): One-pot MCRs are a powerful tool for building molecular complexity from simple starting materials in a single step, enhancing efficiency and structural diversity. rsc.org Future work could focus on designing novel MCRs that utilize 2-aminonicotinaldehyde, a key precursor, with a wider range of ketones and active methylene (B1212753) compounds to introduce diverse substituents onto the naphthyridine core. rsc.orgrsc.org

Green Chemistry Approaches: The use of water as a reaction solvent represents a significant advancement in sustainable synthesis. rsc.org Research should continue to explore aqueous conditions and other green solvents for synthesizing derivatives of this compound, minimizing the reliance on hazardous organic solvents.

Domino and Tandem Reactions: Four-component domino reactions have been shown to be highly efficient for constructing complex 1,8-naphthyridine (B1210474) structures. semanticscholar.org Applying these principles to modify the this compound scaffold could yield novel polycyclic architectures with unique properties.

Post-Synthetic Modification: The bromine atom on the phenyl ring is a key functional handle for further diversification. Future strategies will likely leverage cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach a wide array of functional groups at this position, thereby fine-tuning the electronic and steric properties of the molecule for specific applications.

| Synthetic Strategy | Key Features | Potential for Diversification |

| Multicomponent Reactions | One-pot synthesis, high atom economy, efficiency. rsc.org | Rapid generation of libraries with varied substituents on the naphthyridine core. |

| Green Synthesis | Use of environmentally benign solvents like water. rsc.org | Reduces environmental impact and can offer unique reactivity. |

| Domino Reactions | Multiple bond-forming reactions in a single sequence. semanticscholar.org | Access to complex, fused-ring systems and novel molecular architectures. |

| Cross-Coupling Reactions | Functionalization of the C-Br bond. | Allows for precise tuning of photophysical and biological properties. |

Advanced Spectroscopic Characterization and In Situ Monitoring

A comprehensive understanding of the structural, electronic, and dynamic properties of this compound and its derivatives is crucial for optimizing their function. While standard techniques like NMR, Mass Spectrometry, and FT-IR are routinely used, future research will benefit from the application of more advanced spectroscopic methods. rsc.orgnih.govjst.go.jp

2D NMR Techniques: Advanced two-dimensional NMR experiments (e.g., HSQC, HMBC, NOESY) can provide unambiguous structural elucidation and conformational analysis of complex derivatives, which is critical for understanding structure-activity relationships.

Time-Resolved Spectroscopy: To fully characterize the photophysical properties of derivatives designed for applications like OLEDs or fluorescent sensors, time-resolved fluorescence and phosphorescence spectroscopy are essential. These techniques can probe excited-state dynamics, determine quantum yields, and elucidate the mechanisms of processes like thermally activated delayed fluorescence (TADF). acs.org

In Situ Monitoring: The use of in situ spectroscopic techniques, such as ReactIR or Raman spectroscopy, can provide real-time monitoring of synthetic reactions. This allows for detailed kinetic analysis, identification of transient intermediates, and optimization of reaction conditions, leading to higher yields and purities.

Single-Crystal X-ray Diffraction: Obtaining crystal structures provides definitive proof of molecular structure and detailed insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern solid-state properties and molecular recognition events. desy.deresearchgate.net

Integrated Computational and Experimental Approaches for Design

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for the rational design of new molecules with targeted properties. semanticscholar.org This integrated approach can significantly accelerate the discovery and optimization of novel this compound derivatives.

Density Functional Theory (DFT): DFT and Time-Dependent DFT (TD-DFT) calculations are invaluable for predicting the geometric, electronic, and optical properties of new designs before their synthesis. nih.govsemanticscholar.orgmendeley.com This allows researchers to screen virtual libraries of compounds and prioritize candidates with the most promising characteristics, such as desired emission wavelengths for OLEDs or specific electronic levels for sensor applications.

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can predict the binding modes and affinities of 1,8-naphthyridine derivatives within the active sites of biological targets like enzymes (e.g., topoisomerase II) or receptors. rsc.orgnih.gov These insights are crucial for designing more potent and selective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR): By combining experimental data with computational descriptors, QSAR models can be developed to predict the activity of new derivatives. This data-driven approach can guide the design of subsequent generations of compounds with improved performance.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions, offering insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding. rsc.org

Exploration of New Applications in Emerging Technologies

The unique electronic and photophysical properties of the 1,8-naphthyridine core make it an attractive candidate for various high-technology applications. rsc.orgrsc.org Future research should aim to exploit the this compound scaffold to develop materials for next-generation technologies.

Organic Electronics: Derivatives have already shown promise as n-type materials and emitters in Organic Light-Emitting Diodes (OLEDs). acs.orgrsc.org Further research could focus on developing novel derivatives for thermally activated delayed fluorescence (TADF) emitters, which can achieve high internal quantum efficiencies. acs.org The high thermal stability reported for some naphthyridines is particularly advantageous for device longevity. researchgate.net

Chemosensors and Bio-imaging: The 1,8-naphthyridine unit can act as a binucleating ligand, making it suitable for designing fluorescent chemosensors for detecting metal ions like Zn²⁺, Cu²⁺, and Fe³⁺. mdpi.comrsc.org Future work could involve creating derivatives with tailored binding pockets for high selectivity and sensitivity. Additionally, developing fluorophores that target specific cellular organelles for bio-imaging is a promising avenue. nih.govrsc.org Research has shown that different derivatives can be designed to locate in mitochondria, lysosomes, and the endoplasmic reticulum. rsc.org

Photocatalysis: The photo-redox properties of related nitrogen-containing heterocycles suggest that 1,8-naphthyridine derivatives could be developed as organic photocatalysts for various chemical transformations, offering a more sustainable alternative to metal-based catalysts.

| Technology Area | Application | Key Properties of Naphthyridine Core |

| Organic Electronics | OLED Emitters, Electron-Transport Materials. researchgate.netrsc.org | High Electron Affinity, Thermal Stability, Tunable Emission. acs.orgresearchgate.netrsc.org |

| Sensors & Imaging | Fluorescent Chemosensors, Organelle-Targeted Probes. mdpi.comrsc.org | Metal-Coordinating Ability, Environment-Sensitive Fluorescence. rsc.orgrsc.org |

| Materials Science | Coordination Polymers, Functional Materials. | Ligating Ability, Rigid Planar Structure. wikipedia.org |

Deeper Understanding of Molecular Recognition and Mechanistic Pathways

A fundamental understanding of how this compound and its derivatives interact with other molecules and their underlying reaction mechanisms is essential for advancing their application.